molecular formula C5H10FN B8011078 (1S,2R)-2-fluorocyclopentan-1-amine

(1S,2R)-2-fluorocyclopentan-1-amine

Cat. No.: B8011078
M. Wt: 103.14 g/mol
InChI Key: SYDPJQJXMGPZQF-UHNVWZDZSA-N
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Description

(1S,2R)-2-fluorocyclopentan-1-amine is a chiral amine compound characterized by a fluorine atom attached to the second carbon of a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-fluorocyclopentan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the fluorine atom and the amine group.

    Fluorination: The introduction of the fluorine atom can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often involve low temperatures to control the regioselectivity and stereoselectivity of the fluorination process.

    Amination: The amine group is introduced through reductive amination, where the fluorinated cyclopentanone is reacted with an amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as advanced purification techniques like chromatography and crystallization to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-fluorocyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as sodium hydroxide (NaOH) and alkyl halides are used in substitution reactions.

Major Products

Scientific Research Applications

(1S,2R)-2-fluorocyclopentan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential as a bioactive molecule, particularly in enzyme inhibition and receptor binding studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, especially in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (1S,2R)-2-fluorocyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity, influencing various biochemical pathways. For instance, it may inhibit certain enzymes by forming stable complexes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-fluorocyclopentan-1-amine: The enantiomer of the compound, which may exhibit different biological activities and properties.

    Cyclopentanamine: A non-fluorinated analogue that lacks the unique properties conferred by the fluorine atom.

    2-fluorocyclohexanamine: A similar compound with a six-membered ring, which may have different steric and electronic effects.

Uniqueness

(1S,2R)-2-fluorocyclopentan-1-amine is unique due to its specific stereochemistry and the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogues. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1S,2R)-2-fluorocyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN/c6-4-2-1-3-5(4)7/h4-5H,1-3,7H2/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDPJQJXMGPZQF-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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